1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-(1,3-dithian-2-ylidene)-: is an organosulfur compound that features two 1,3-dithiane rings connected by a double bond. This compound is part of the dithiane family, which is known for its utility in organic synthesis, particularly as a protecting group for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithianes can be synthesized from carbonyl compounds (such as aldehydes and ketones) through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the removal of water to drive the formation of the dithiane ring. Common catalysts include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods: Industrial production of 1,3-dithianes often employs similar methods but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents . This method is advantageous for large-scale synthesis due to its high chemoselectivity and operational simplicity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithianes undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate, osmium tetroxide, and chromium trioxide.
Substitution: Reacting with nucleophiles such as organolithium and organomagnesium reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in dry ether, organomagnesium reagents in tetrahydrofuran.
Deprotection: Mercury(II) nitrate trihydrate in solid-state reactions, ferric or cupric nitrates in aqueous solutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes and alcohols.
Substitution: Various substituted dithianes.
Deprotection: Regenerated carbonyl compounds (aldehydes and ketones).
Scientific Research Applications
1,3-Dithianes are widely used in scientific research due to their versatility:
Chemistry: As protecting groups for carbonyl compounds, facilitating multi-step organic syntheses.
Biology: Studying sulfur-containing compounds and their interactions with biological systems.
Medicine: Investigating potential therapeutic agents and drug intermediates.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-dithianes involves their ability to act as nucleophiles or electrophiles, depending on the reaction conditions. The sulfur atoms in the dithiane ring can stabilize negative charges, making them effective intermediates in various organic reactions. The compound can form stable carbanions when treated with strong bases, which can then participate in nucleophilic addition or substitution reactions .
Comparison with Similar Compounds
1,3-Dithiolane: Similar structure but with a five-membered ring.
1,4-Dithiane: Contains a six-membered ring with sulfur atoms at the 1 and 4 positions.
2-Trimethylsilyl-1,3-dithiane: A silylated derivative used in specific synthetic applications.
Uniqueness: 1,3-Dithiane, 2-(1,3-dithian-2-ylidene)- is unique due to its double-ring structure, which provides enhanced stability and reactivity compared to its analogs. This compound’s ability to form stable carbanions and participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis.
Properties
CAS No. |
14859-19-9 |
---|---|
Molecular Formula |
C8H12S4 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)-1,3-dithiane |
InChI |
InChI=1S/C8H12S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
InChI Key |
LXZGBOGGGFJOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2SCCCS2)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.